![molecular formula C14H26N2O2 B15336536 Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15336536.png)
Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-methyl-2,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness
Tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-9-14(5-7-15-10-14)6-8-16(11)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3 |
InChI Key |
KKAJHMABMVMNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCNC2)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


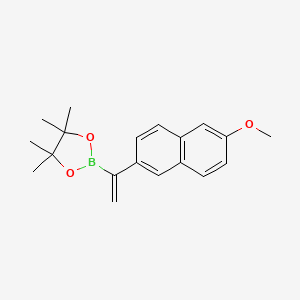
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
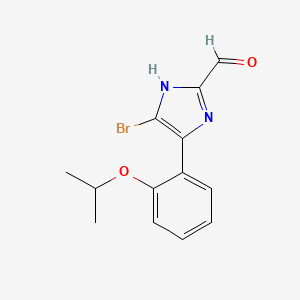

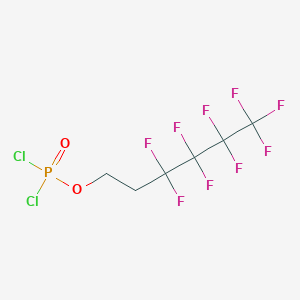
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)


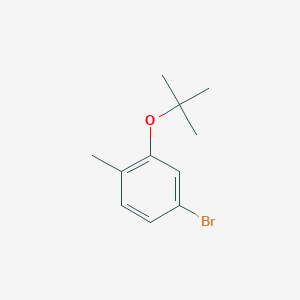
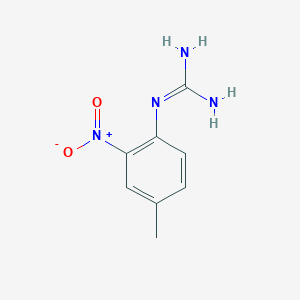
![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
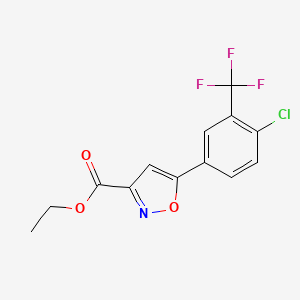
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
